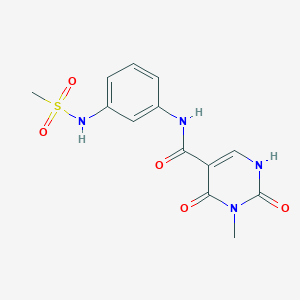
GLP-1 antagonist
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GLP-1 antagonist is a useful research compound. Its molecular formula is C28H37N3O3 and its molecular weight is 463.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiac Protection
GLP-1, known for stimulating insulin secretion, has been identified to protect the heart against ischemia/reperfusion injury. This protection is achieved by activating prosurvival signaling pathways, such as phosphoinositide 3-kinase and mitogen-activated protein kinase, which are instrumental in reducing myocardial infarction and myocardial injury (Bose et al., 2005).
Metabolic and Weight Control
A novel human-based GLP-1 receptor antagonist has shown the ability to significantly increase food intake and body weight in obese mice, demonstrating the critical role of endogenous GLP-1 in mammalian energy balance (Patterson et al., 2011).
Enhancement of Cardiac L-Type Ca2+ Currents
GLP-1 enhances cardiac voltage-gated L-type Ca2+ currents through the cAMP-dependent protein kinase A mechanism, suggesting potential therapeutic implications for treating dysfunctional hearts (Xiao et al., 2011).
Novel Antibody Development for GLP-1R
Development of a monoclonal antagonistic antibody for GLP-1R, designed for in vivo use, has led to a better understanding of the physiological importance of GLP1R signaling, particularly in extrapancreatic tissues (Biggs et al., 2017).
Pain Hypersensitivity Suppression
GLP-1 receptor signaling in the spinal dorsal horn plays a crucial role in suppressing pain hypersensitivity, suggesting its therapeutic potential in pain management (Gong et al., 2014).
Neuroprotective Effects
GLP-1 agonists have shown potential neuroprotective effects in experimental models of Parkinson's disease and other neurodegenerative diseases, indicating a new therapeutic pathway for these conditions (Athauda & Foltynie, 2016).
Cytoprotective Pathways in Myocardial Infarction
GLP-1R agonists like liraglutide activate cytoprotective pathways, improving outcomes and survival after myocardial infarction in mice, suggesting their potential use in cardiac protective strategies (Noyan-Ashraf et al., 2009).
Suppression of Feeding and Glucose Tolerance
Endogenous GLP-1 acts on the paraventricular nucleus to suppress feeding, which could have implications for the treatment of obesity and related metabolic disorders (Katsurada et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
N-[[4,5-dimethyl-1-[(2-methylphenyl)methyl]imidazol-2-yl]methyl]-2,4-dimethoxy-N-(3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O3/c1-19(2)14-15-30(28(32)25-13-12-24(33-6)16-26(25)34-7)18-27-29-21(4)22(5)31(27)17-23-11-9-8-10-20(23)3/h8-13,16,19H,14-15,17-18H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYLULHOYZNWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(N=C2CN(CCC(C)C)C(=O)C3=C(C=C(C=C3)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
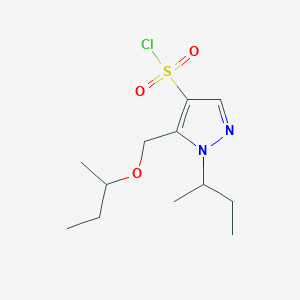
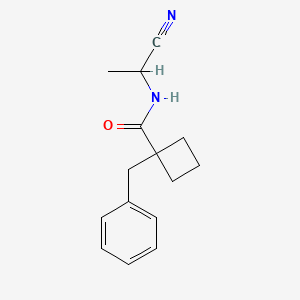
![5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2954449.png)
![3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2954450.png)
![1-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-N-methylethanamine;dihydrochloride](/img/structure/B2954451.png)
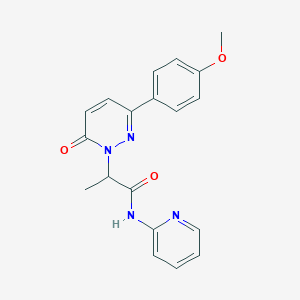
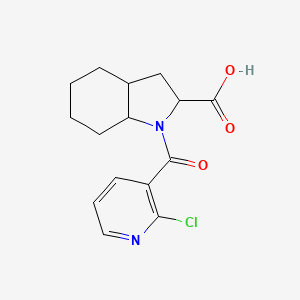

![(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2954458.png)
![1,1,1-Trifluoro-3-{[(2-methoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B2954461.png)
![N-(3-methylphenyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2954463.png)


